
Benzyl (1-amino-3-fluoro-2-(fluoromethyl)propan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (1-amino-3-fluoro-2-(fluoromethyl)propan-2-yl)carbamate is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, including increased stability, bioavailability, and activity, making them valuable in various fields such as pharmaceuticals, materials science, and molecular imaging .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the use of fluorinase enzymes, which can directly form C-F bonds under mild conditions . Another approach is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild and functional group-tolerant reaction conditions .
Industrial Production Methods
Industrial production of fluorinated compounds typically involves large-scale chemical synthesis using specialized equipment and reagents. The choice of method depends on the desired properties of the final product and the specific application.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (1-amino-3-fluoro-2-(fluoromethyl)propan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions vary depending on the specific reaction but often involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated alcohols or ketones, while substitution reactions can produce a variety of fluorinated derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, fluorinated compounds are used as intermediates in the synthesis of more complex molecules. They are also valuable in studying reaction mechanisms and developing new synthetic methods .
Biology
In biology, fluorinated compounds are used as probes in molecular imaging and as tools for studying enzyme mechanisms. Their unique properties make them useful in various biochemical assays .
Medicine
In medicine, fluorinated compounds are used in the development of pharmaceuticals. Their increased stability and bioavailability make them ideal candidates for drug development, particularly in the treatment of cancer and viral infections .
Industry
In industry, fluorinated compounds are used in the production of materials with enhanced properties, such as increased resistance to heat and chemicals. They are also used in the development of diagnostic probes and bioinspired materials .
Mécanisme D'action
The mechanism of action of Benzyl (1-amino-3-fluoro-2-(fluoromethyl)propan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. Fluorinated compounds can alter the pKa, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups, leading to enhanced activity and stability . The exact mechanism depends on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl N-[(2S)-5-(diaminomethylamino)-1-[[(2S)-4-fluoro-3-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamate
- Benzyl (2-(4-((4-fluorobenzyl)carbamoyl)-5-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl)carbamate
Uniqueness
Benzyl (1-amino-3-fluoro-2-(fluoromethyl)propan-2-yl)carbamate is unique due to its specific fluorination pattern, which imparts distinct properties such as increased stability and bioavailability. This makes it particularly valuable in applications where these properties are critical, such as in pharmaceuticals and molecular imaging .
Propriétés
Formule moléculaire |
C12H16F2N2O2 |
|---|---|
Poids moléculaire |
258.26 g/mol |
Nom IUPAC |
benzyl N-[1-amino-3-fluoro-2-(fluoromethyl)propan-2-yl]carbamate |
InChI |
InChI=1S/C12H16F2N2O2/c13-7-12(8-14,9-15)16-11(17)18-6-10-4-2-1-3-5-10/h1-5H,6-9,15H2,(H,16,17) |
Clé InChI |
BCHOICRROXORIE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC(CN)(CF)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


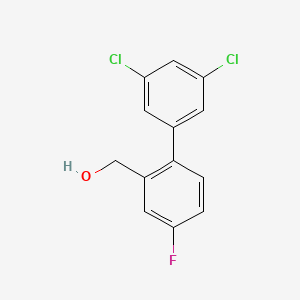


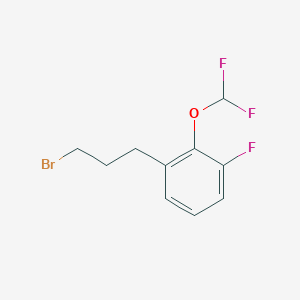
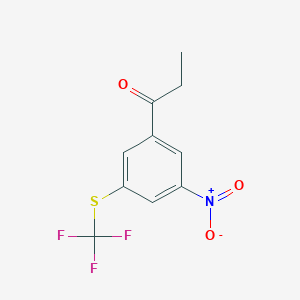
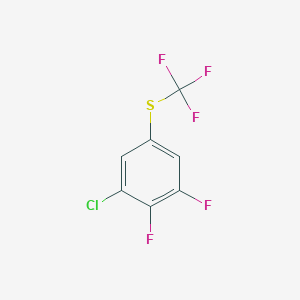
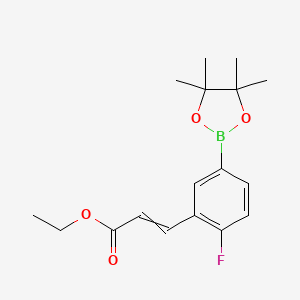



![N-Boc-(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B14048190.png)
![(E)-3-(5-Trifluoromethyl-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14048203.png)

![2-Amino-5-methyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B14048238.png)
